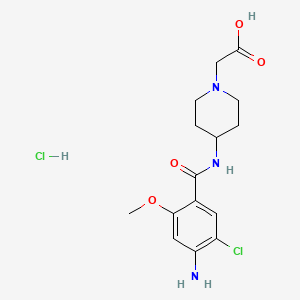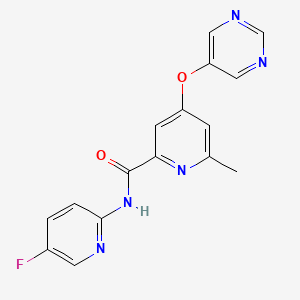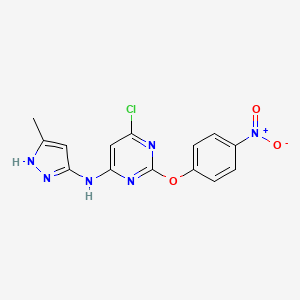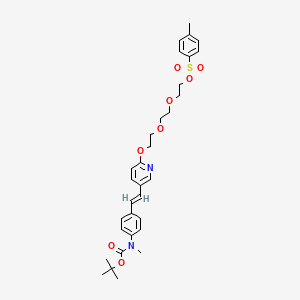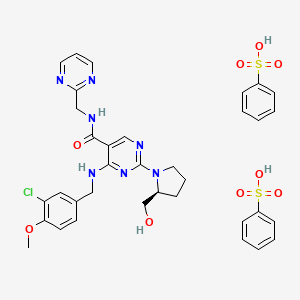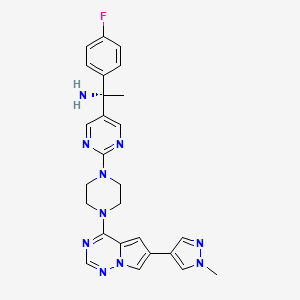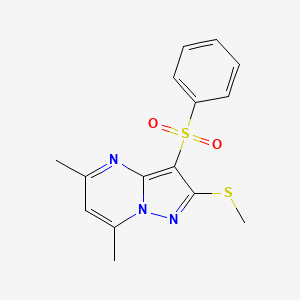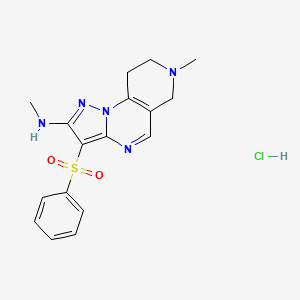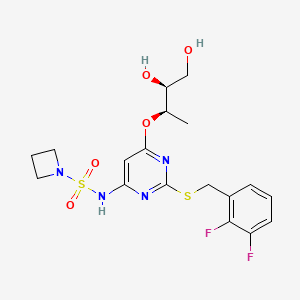
AZD-5069
Descripción general
Descripción
AZD-5069 es un antagonista potente y selectivo del receptor 2 de quimiocina (motivo C-X-C) humano (CXCR2). Este compuesto ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en condiciones inflamatorias como la enfermedad pulmonar obstructiva crónica (EPOC), la bronquiectasia y el asma grave .
Aplicaciones Científicas De Investigación
Química: Utilizado como un compuesto herramienta para estudiar las interacciones del receptor de quimiocinas y las vías de señalización.
Biología: Investigado por su papel en la modulación de las respuestas inmunitarias y la inflamación.
Medicina: Explorado como agente terapéutico para enfermedades inflamatorias como la EPOC, la bronquiectasia y el asma grave. .
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos antiinflamatorios y tratamientos para enfermedades respiratorias
Mecanismo De Acción
AZD-5069 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor CXCR2. Este receptor participa en la quimiotaxis de los neutrófilos, un tipo de glóbulo blanco que desempeña un papel clave en la inflamación. Al bloquear el receptor CXCR2, this compound inhibe la migración de los neutrófilos a los sitios de inflamación, reduciendo así las respuestas inflamatorias. La potencia de unión del compuesto es consistente en varias especies, incluidos humanos, monos, perros, ratas y ratones .
Compuestos similares:
SB-656933: Otro antagonista del CXCR2 con propiedades antiinflamatorias similares.
MK-7123: Un antagonista del CXCR2 estudiado por su potencial en el tratamiento de enfermedades inflamatorias.
Danirixin: Un antagonista selectivo del CXCR2 con aplicaciones en enfermedades respiratorias.
Singularidad de this compound: this compound destaca por su alta selectividad y potencia para el receptor CXCR2. Ha mostrado una eficacia significativa en estudios preclínicos y clínicos, particularmente en la reducción de la migración de neutrófilos y la inflamación. Su unión reversible y su perfil farmacocinético favorable lo convierten en un candidato prometedor para aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
AZD-5069 plays a significant role in biochemical reactions by inhibiting the activation of the CXCR2 receptor. This receptor is involved in the chemotactic process that regulates the migration of inflammatory cells to sites of injury or infection. This compound directly binds to CXCR2, preventing its activation by ligands such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GRO-α). This inhibition results in a decrease in cytosolic calcium levels, CD11b surface expression, adhesion, and chemotaxis of neutrophils . The compound’s binding potency is consistent across various species, including humans, cynomolgus monkeys, dogs, rats, and mice .
Cellular Effects
This compound exerts its effects on various cell types, particularly neutrophils, by inhibiting their chemotactic response to CXCR2 ligands. This inhibition reduces the migration of neutrophils to sites of inflammation, thereby decreasing the overall inflammatory response . In functional in vitro assays, this compound has been shown to inhibit ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . Additionally, this compound has demonstrated potential anti-tumor activity by inhibiting the proliferation of CXCR2-overexpressing tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible binding to the CXCR2 receptor. This binding prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . This compound’s antagonist profile is characterized by its slowly reversible nature, with effects of time and temperature evident on its pharmacology and binding kinetics . The compound’s inhibition of CXCR2-mediated signaling results in reduced neutrophil chemotaxis, adhesion molecule expression, and calcium response curves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models. This compound has been shown to maintain its inhibitory effects on neutrophil chemotaxis and adhesion over extended periods . In clinical studies, this compound demonstrated a sustained reduction in blood neutrophil counts in severe asthmatics over a 12-month treatment period, with the effects being reversible upon discontinuation of treatment . The compound’s pharmacokinetics indicate a half-life suitable for twice-daily dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound blocked inhaled lipopolysaccharide (LPS)-induced lung and blood neutrophilia at exposures aligned with its receptor potency . In a phase I/II study, this compound was administered to patients with metastatic castration-resistant prostate cancer (mCRPC) at doses up to 320 mg twice daily in combination with enzalutamide, showing no dose-limiting toxicity . Higher doses of this compound were associated with reversible neutropenia, an on-target effect of the compound .
Metabolic Pathways
This compound is partially metabolized via the cytochrome P450 enzyme CYP3A4. Co-administration with ketoconazole, a strong inhibitor of CYP3A4, resulted in a 2.1-fold increase in the area under the curve (AUC) and a 1.6-fold increase in the maximum concentration (C_max) of this compound . This interaction highlights the importance of considering potential drug-drug interactions when administering this compound. The compound’s pharmacokinetics are characterized by rapid absorption, with a time to maximum concentration of approximately 2 hours under fasting conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the CXCR2 receptor. The compound’s receptor binding potency is similar across various species, including humans, cynomolgus monkeys, dogs, rats, and mice . In functional in vitro neutrophil assays, this compound inhibited ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . The compound’s pharmacokinetics indicate that less than 5% of the dose is excreted as the parent drug in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the CXCR2 receptor on the cell surface. This interaction prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . The compound’s slowly reversible nature and its effects on binding kinetics are evident in its antagonist profile, with insurmountable antagonism of calcium response curves observed in short incubation times .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AZD-5069 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen sustitución nucleofílica, formación de sulfonamida y construcción del anillo de pirimidina. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y la seguridad medioambiental. Esto implica el uso de reactores a gran escala, sistemas de flujo continuo y técnicas de purificación avanzadas para producir el compuesto en cantidades a granel .
Análisis De Reacciones Químicas
Tipos de reacciones: AZD-5069 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la síntesis y modificación de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de sulfonilo en reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes propiedades farmacológicas y potenciales aplicaciones terapéuticas .
Comparación Con Compuestos Similares
SB-656933: Another CXCR2 antagonist with similar anti-inflammatory properties.
MK-7123: A CXCR2 antagonist studied for its potential in treating inflammatory diseases.
Danirixin: A selective CXCR2 antagonist with applications in respiratory diseases.
Uniqueness of AZD-5069: this compound stands out due to its high selectivity and potency for the CXCR2 receptor. It has shown significant efficacy in preclinical and clinical studies, particularly in reducing neutrophil migration and inflammation. Its reversible binding and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
Propiedades
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-84-3 | |
| Record name | AZD-5069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5069 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)
